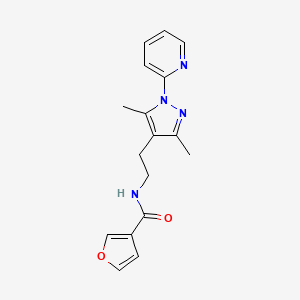

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)furan-3-carboxamide

Descripción

N-(2-(3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)furan-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a pyridinyl group, an ethyl linker, and a furan-3-carboxamide moiety. This structural combination is typical in medicinal chemistry for targeting enzymes or receptors requiring both hydrophobic and polar interactions .

The furan ring, compared to other heterocycles like thiadiazole or triazolo-pyridazine (), may enhance metabolic stability or modulate electronic effects due to its oxygen atom .

Propiedades

IUPAC Name |

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c1-12-15(6-9-19-17(22)14-7-10-23-11-14)13(2)21(20-12)16-5-3-4-8-18-16/h3-5,7-8,10-11H,6,9H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZSGBGOVJNQMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)furan-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrazole Ring: Starting with a suitable pyridine derivative, the pyrazole ring can be formed through a cyclization reaction involving hydrazine and a diketone.

Alkylation: The pyrazole derivative can then be alkylated using an appropriate alkyl halide to introduce the ethyl group.

Amidation: The final step involves the reaction of the alkylated pyrazole with furan-3-carboxylic acid or its derivatives to form the carboxamide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)furan-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs are pyrazole derivatives with variations in substituents and functional groups. Key comparisons include:

Physicochemical Properties

- Solubility : Sulfonamides (Compound 27) exhibit moderate aqueous solubility (logP ~2.5), while thiadiazoles () are more lipophilic (logP ~3.2). The target compound’s furan oxygen may reduce logP compared to sulfur-containing analogs.

- Stability : Thiadiazoles and triazoles () show metabolic resistance, whereas furan rings may confer oxidative susceptibility .

Research Findings and Implications

- Structural Advantages : The pyridinyl-pyrazole core in the target compound offers a balance of rigidity and binding specificity, while the furan carboxamide introduces hydrogen-bonding sites absent in sulfonamide analogs .

- Activity Gaps : Unlike thiadiazole derivatives with proven antimicrobial efficacy (), the target compound’s bioactivity remains speculative. Testing against Gram-negative/positive bacteria and fungi is warranted.

- Synthetic Feasibility : The ethyl linker simplifies synthesis compared to triazolo-pyridazine derivatives (), which require multi-step cyclizations .

Actividad Biológica

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)furan-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes available research findings on its biological activity, including cytotoxic effects against various cancer cell lines and mechanisms of action.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a furan ring, a pyrazole moiety, and a pyridine group. The molecular formula is with a molecular weight of 375.4 g/mol. Its structural representation can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 375.4 g/mol |

| Structural Features | Furan ring, Pyrazole moiety, Pyridine group |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The following table summarizes its cytotoxic effects on various cancer cell lines:

These results indicate that the compound exhibits significant cytotoxicity against breast cancer (MCF7), glioma (SF-268), and lung cancer (NCI-H460) cell lines.

The mechanism by which this compound exerts its biological effects is likely multifactorial:

- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer cell proliferation, such as Aurora-A kinase.

- Induction of Apoptosis : Studies suggest that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It may interfere with cell cycle progression, particularly at the G2/M checkpoint.

Case Studies

Several case studies have been conducted to explore the efficacy of this compound:

- Study on MCF7 Cells : A study demonstrated that treatment with the compound led to a significant reduction in cell viability as measured by MTT assays, indicating its potential as an anticancer agent.

- In Vivo Studies : Preliminary animal model studies showed that administration of the compound resulted in reduced tumor growth in xenograft models, supporting its potential for further development as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.